2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
Scientific Research Applications
Applications in Coordination Chemistry
Research on the chemistry of compounds containing benzimidazole and benzothiazole derivatives, such as "2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine," highlights their use in coordination chemistry. These compounds exhibit diverse properties, including spectroscopic, structural, magnetic, biological, and electrochemical activities, suggesting potential applications in materials science and biological studies (Boča, Jameson, & Linert, 2011).
Prokinetic Agent in Gastrointestinal Disorders
The study of cisapride, a substituted piperidinyl benzamide, reveals its role as a prokinetic agent facilitating gastrointestinal motility. This suggests that related compounds might also find applications in treating gastrointestinal disorders by enhancing motility throughout the gastrointestinal tract (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Antidiabetic Drug Research
Dipeptidyl peptidase IV inhibitors, which include various chemical groups such as pyridines and piperidines, represent a significant area of research for antidiabetic drugs. The development of novel inhibitors could improve treatments for type 2 diabetes mellitus, indicating that related compounds might have therapeutic potential in diabetes management (Mendieta, Tarragó, & Giralt, 2011).
Applications in DNA Interaction Studies
Hoechst 33258 and its analogues, which include N-methyl piperazine derivatives, have been studied for their ability to bind to the minor groove of DNA, suggesting potential applications in molecular biology and drug design for targeting specific DNA sequences (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like tyrosine kinases , and receptors like vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These targets play crucial roles in cellular signaling pathways, promoting cell proliferation and survival .
Mode of Action
Similar compounds have been known to inhibit the activity of their targets, leading to changes in cellular processes . For instance, inhibition of tyrosine kinases can disrupt cell signaling, affecting cell growth and proliferation .
Biochemical Pathways
Similar compounds have been known to affect pathways related to cell proliferation and survival . For example, inhibition of VEGFR-2 and PDGF-β can affect angiogenesis and cell growth .
Pharmacokinetics
Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been known to inhibit cell proliferation and promote cell survival by disrupting cell signaling pathways .
properties
IUPAC Name |
2-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-17-4-2-1-3-16(17)18(23)21-13-14-7-11-22(12-8-14)15-5-9-20-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYONZWLJONWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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